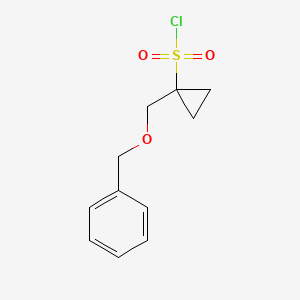![molecular formula C20H19F3N4O3 B2887725 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1396863-29-8](/img/structure/B2887725.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxazolone rings can be synthesized through a variety of methods . For example, one method involves the reaction of diazo compounds and sulfilimines in a catalyst-free tandem rearrangement/aziridination/ring-expansion reaction .Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Activities
A study investigated novel acetamides synthesized from 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, examining their analgesic, anti-inflammatory, and ulcerogenic index activities. Among them, one compound demonstrated significant analgesic and anti-inflammatory effects, with a moderate potency compared to diclofenac sodium, a standard pain reliever. This indicates potential applications in pain management and inflammation reduction (Alagarsamy et al., 2015).
Pharmacological Activities
Another study focused on synthesizing substituted 6-bromoquinazolinones and their pharmacological activities, including anti-inflammatory, analgesic, and anti-bacterial actions. The research explored the synthesis and evaluation of these compounds, indicating a potential for diverse therapeutic applications (Rajveer et al., 2010).
Antihistaminic Potential
A study reported the synthesis of acetamides containing an N-heteryl moiety with potential antihistaminic activity. These compounds were tested using the isolated guinea pig ileum method, showcasing potential applications in allergy treatment (Rao & Reddy, 1994).
Antimicrobial Properties
Research on new quinazolines as potential antimicrobial agents revealed promising antibacterial and antifungal activities. These compounds showed efficacy against various strains, suggesting their potential as antimicrobial agents (Desai et al., 2007).
Cytotoxic Activities
A study synthesized novel compounds with cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. This indicates potential applications in cancer therapy (Nguyen et al., 2019).
Molecular Docking and Spectroscopy
Molecular docking studies of certain acetamide compounds showed potential inhibitory activity against cancer-related complexes, suggesting their application in targeted cancer therapies (El-Azab et al., 2016).
Tuberculosis Inhibition
A series of substituted acetamide derivatives were evaluated for their inhibitory effects on Mycobacterium tuberculosis, revealing potent activity against drug-sensitive and -resistant strains. This suggests a role in tuberculosis treatment (Pedgaonkar et al., 2014).
Eigenschaften
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O3/c21-20(22,23)18-12-5-1-2-6-13(12)25-16(26-18)9-10-24-17(28)11-27-14-7-3-4-8-15(14)30-19(27)29/h3-4,7-8H,1-2,5-6,9-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJSTRETKWONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CN3C4=CC=CC=C4OC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

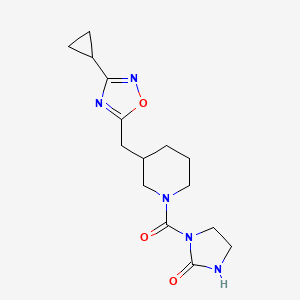
![N-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2887646.png)
![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)
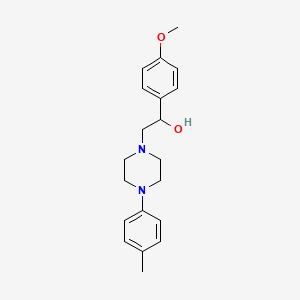
![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2887649.png)
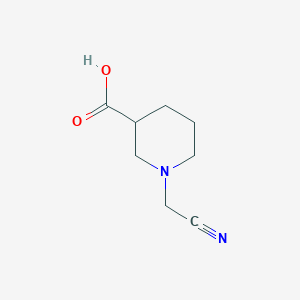
![N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887651.png)
![2-Methyl-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B2887652.png)
![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B2887654.png)
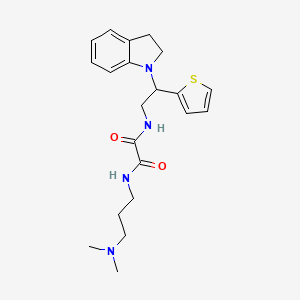
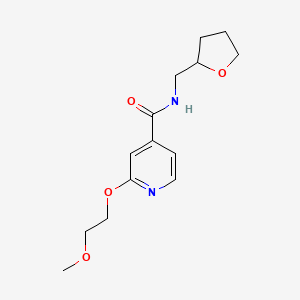
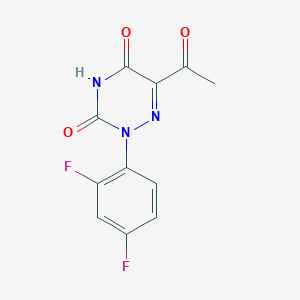
![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)
